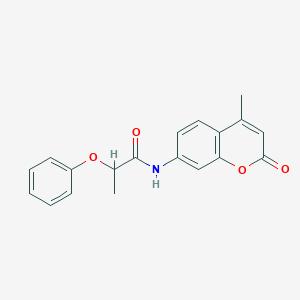
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide, also known as MDPT, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDPT is known to induce euphoria, increase energy levels, and enhance cognitive abilities.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It binds to the dopamine and norepinephrine transporters, which prevents the reuptake of these neurotransmitters. This leads to an increase in the concentration of dopamine and norepinephrine in the synaptic cleft, which enhances neurotransmission.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide has been shown to increase heart rate, blood pressure, and body temperature. It also induces euphoria, increases energy levels, and enhances cognitive abilities. However, the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide on the brain and body are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide has several advantages for lab experiments. It is a potent stimulant that induces psychoactive effects, making it useful for studying the effects of stimulants on the brain. However, N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide is a designer drug that is not well studied, and its long-term effects on the brain and body are not well understood. Additionally, the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide requires expertise in organic chemistry and specialized equipment, making it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide. One direction is to study the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide on the brain and body. Another direction is to study the pharmacokinetics of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide, including its metabolism, distribution, and elimination from the body. Additionally, the development of new synthetic cathinones with improved safety profiles and therapeutic potential is an area of active research.
Conclusion:
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in neurotransmitter concentration in the brain. N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide has been used in scientific research to study the effects of stimulants on the brain. However, the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide on the brain and body are not well understood. Further research is needed to fully understand the effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide can be synthesized by reacting 3,4-methylenedioxyphenyl-2-propanone with 2-methylpentanamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration is responsible for the psychoactive effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpentanamide |
InChI |
InChI=1S/C14H19NO3/c1-3-4-10(2)14(16)15-8-11-5-6-12-13(7-11)18-9-17-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,16) |
Clé InChI |
XWXDOICPSDSPFB-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NCC1=CC2=C(C=C1)OCO2 |
SMILES canonique |
CCCC(C)C(=O)NCC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)

![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)


![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
